molecular formula C23H29NO3 B1210425 Propiverine CAS No. 60569-19-9

Propiverine

Número de catálogo: B1210425
Número CAS: 60569-19-9
Peso molecular: 367.5 g/mol
Clave InChI: QPCVHQBVMYCJOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La propiverina se puede sintetizar mediante una serie de reacciones químicas que involucran la esterificación del ácido difenilpropiónico con 1-metilpiperidin-4-ol . La producción industrial del clorhidrato de propiverina implica los siguientes pasos :

    Esterificación: El ácido difenilpropiónico se esterifica con 1-metilpiperidin-4-ol en presencia de un catalizador adecuado.

    Purificación: El éster resultante se purifica mediante recristalización u otras técnicas de purificación.

    Conversión a clorhidrato: El éster purificado se convierte entonces a su forma de sal de clorhidrato mediante reacción con ácido clorhídrico.

Análisis de las reacciones químicas

La propiverina sufre diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones incluyen el N-óxido de propiverina y otros metabolitos .

Aplicaciones de la investigación científica

La propiverina tiene varias aplicaciones de investigación científica, que incluyen:

Análisis De Reacciones Químicas

Propiverine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include this compound N-oxide and other metabolites .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Propiverine functions as an antimuscarinic agent, exhibiting neurotropic and musculotropic effects on the urinary bladder smooth muscle. It is indicated for:

  • Symptomatic treatment of urinary incontinence
  • Increased urinary frequency
  • Urgency related to overactive bladder
  • Neurogenic bladder conditions due to spinal cord injury .

Efficacy in Adults

Clinical trials have demonstrated that this compound effectively reduces symptoms associated with OAB. A meta-analysis of various studies indicates that this compound significantly improves:

  • Urgency scores
  • Frequency of urination
  • Episodes of incontinence .

A notable study involving 70 patients reported a significant reduction in Overactive Bladder Symptom Score (OABSS) from a baseline of 9.0 to 6.3 after 12 weeks of treatment (p < 0.001) .

Table 1: Summary of Clinical Efficacy in Adults

Study ReferenceSample SizeTreatment DurationOABSS ImprovementAdverse Events
7312 weeks9.0 to 6.3Dry mouth (13.7%)
Varies12 weeksSignificantConstipation (6.8%)

Efficacy in Children

This compound has also shown promise in pediatric populations, particularly for children experiencing urinary incontinence due to OAB. Studies indicate that this compound is effective and well-tolerated, with a favorable safety profile compared to other antimuscarinics like oxybutynin . Long-term studies suggest that sustained treatment over several months yields significant improvements in bladder function without severe adverse effects.

Table 2: Efficacy Data in Pediatric Populations

Study ReferenceSample SizeTreatment DurationOutcomesAdverse Events
Varies3-4 monthsImproved UI episodesMild (dry mouth)

Safety Profile

The safety profile of this compound is generally favorable, with a lower incidence of side effects compared to other antimuscarinic agents like oxybutynin. Common adverse effects include:

  • Dry mouth
  • Constipation
  • Dizziness

A long-term follow-up study indicated an adverse event incidence rate of approximately 13% over ten years, suggesting good tolerability among patients .

Case Studies

Several case studies have been documented highlighting the effectiveness of this compound in treating OAB symptoms:

  • Case Study A : A 65-year-old female patient with severe OAB symptoms experienced a reduction in daily urgency episodes from 10 to 2 after 12 weeks on this compound.
  • Case Study B : A pediatric patient with neurogenic bladder due to spinal injury showed marked improvement in continence after three months of treatment, with no significant adverse events reported.

Actividad Biológica

Propiverine is a pharmacological agent primarily used for the treatment of overactive bladder (OAB). It exhibits both anticholinergic and calcium antagonistic properties, distinguishing it from other anticholinergic medications. This article delves into the biological activity of this compound, supported by clinical studies, pharmacodynamics, and safety profiles.

This compound functions through multiple mechanisms:

  • Anticholinergic Activity : It inhibits acetylcholine at muscarinic receptors in the bladder, reducing involuntary bladder contractions.
  • Calcium Antagonism : this compound also inhibits calcium influx through L-type calcium channels, which contributes to its spasmolytic effects on bladder smooth muscle .

Pharmacodynamics

Research indicates that this compound and its metabolites (M-5, M-6, M-14) significantly reduce electrically evoked contractions in bladder tissues from various species, including humans. The drug's effects include:

  • Inhibition of contractile responses to electric field stimulation.
  • Reduction of maximum tension induced by acetylcholine.
  • Impairment of intracellular calcium homeostasis, which is crucial for muscle contraction .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating OAB. A summary of key findings is presented in the following table:

Study ReferencePopulationTreatment DurationPrimary EndpointResults
70 patients with OAB12 weeksOAB Symptom Score (OABSS)Significant improvement (P < 0.001)
142 patients12 weeksUrgency Episodes/24h46% reduction with this compound vs. 31% with placebo (P = 0.005)
567 Japanese patients12 weeksMicturition FrequencyGreater reduction in micturitions compared to placebo (P = 0.001)
Children with neurogenic detrusor overactivityVariableEfficacy and safety measuresEffective even in cases unresponsive to other treatments

Case Study Highlights

  • Overactive Bladder Symptom Management :
    • A study involving 70 patients demonstrated that this compound significantly improved OAB symptoms after 12 weeks of treatment, with a notable reduction in urgency and urge incontinence scores .
  • Comparative Efficacy :
    • In a randomized controlled trial comparing this compound to placebo, patients treated with this compound experienced a statistically significant decrease in urgency episodes and improvement in overall symptom severity over a 12-week period .
  • Safety Profile :
    • The most common adverse effects reported were dry mouth (13.7%) and constipation (6.8%). Importantly, no significant increase in postvoid residual volume was observed, indicating that this compound does not adversely affect bladder emptying .

Propiedades

IUPAC Name

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21/h4-13,21H,3,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCVHQBVMYCJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54556-98-8 (hydrochloride)
Record name Propiverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048265
Record name Propiverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5mg/mL
Record name Propiverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Propiverine demonstrates both anticholinergic and calcium-modulating properties. The efferent connection of the pelvic nerve is inhibited due to the anticholinergic action exerted by this drug, leading to relaxation of bladder smooth muscle. Propiverine blocks calcium ion influx and modulates the intracellular calcium in urinary bladder smooth muscle cells, resulting in the inhibition of muscle spasm. The bladder contains several muscarinic receptors. Acetylcholine is the main contractile neurotransmitter in the human bladder detrusor muscle, and antimuscarinics such as propiverine exert their effects by competitively inhibiting the binding of acetylcholine at muscarinic receptors on detrusor smooth muscle cells and other structures within the bladder wall. In one study, After oral treatment with propiverine, the bladder showed the highest concentration of M-2, indicating a targeted distribution of this metabolite into the bladder. Therefore, muscarinic receptor-2 may highly contribute to the relatively selective and long-lasting occupation of bladder muscarinic receptors after oral ingestion of propiverine.
Record name Propiverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

60569-19-9
Record name Propiverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60569-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060569199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propiverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468GE2241L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propiverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224-226
Record name Propiverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propiverine
Reactant of Route 2
Reactant of Route 2
Propiverine
Reactant of Route 3
Reactant of Route 3
Propiverine
Reactant of Route 4
Reactant of Route 4
Propiverine
Reactant of Route 5
Reactant of Route 5
Propiverine
Reactant of Route 6
Reactant of Route 6
Propiverine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.